molecular formula C15H21N3O2 B5468121 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide

Cat. No. B5468121
M. Wt: 275.35 g/mol
InChI Key: QWDKURFLDOLQHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide often involves multi-step organic reactions that include the formation of amide bonds, carbonylation, and amino group introductions. For example, compounds with related structures have been synthesized by reacting specific precursor chemicals such as ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of reagents like lutidine and TBTU under controlled conditions to yield the desired product with high specificity (Sharma et al., 2018). These synthesis methods emphasize the importance of selecting appropriate reagents and conditions to achieve the desired molecular architecture and purity.

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been elucidated using various spectroscopic techniques, including HNMR and LC-MS, complemented by crystallography to determine the crystal structure and molecular conformation. These studies reveal details about the spatial arrangement of atoms, the presence of intermolecular hydrogen bonds, and the overall geometry of the molecule which can significantly influence its chemical reactivity and interactions with biological targets (G. Sharma et al., 2018).

Chemical Reactions and Properties

Compounds such as this compound participate in a range of chemical reactions, including those involving their amino and acetamide groups. These reactions can lead to the formation of heterocyclic compounds or the introduction of various substituents, affecting the molecule's chemical properties and biological activity. The specific chemical behavior of these compounds is influenced by their structural features, such as the electronic effects of substituents and the steric hindrance imposed by the cyclohexyl group.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and drug formulation. These properties are determined by the compound's molecular structure and intermolecular interactions within the crystal lattice. For instance, the crystal and molecular structure of related compounds, determined as part of investigations into their non-linear optical properties, shows how molecular conformation and hydrogen bonding patterns can affect their physical state and stability (J. González-Platas et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pKa, of compounds like this compound, are influenced by their functional groups and overall molecular structure. These properties are essential for understanding how these compounds interact with biological molecules, catalyze reactions, or undergo transformation under various chemical conditions. For instance, the acidity constants of acetamide derivatives provide insight into their behavior in biological systems and their potential as drug precursors (M. Duran & M. Canbaz, 2013).

Mechanism of Action

Target of Action

The primary target of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide is the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamines, which are neurotransmitters that include serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can affect the levels of these neurotransmitters in the brain.

Mode of Action

N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide interacts with its target, the MAO enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from metabolizing monoamines. As a result, the levels of these neurotransmitters in the brain can increase, potentially affecting mood and behavior.

Biochemical Pathways

The inhibition of MAO by N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide affects the monoaminergic system, which includes several biochemical pathways. These pathways involve the synthesis, release, reuptake, and degradation of monoamines . The downstream effects of this action can include changes in mood, cognition, and behavior, although the specific effects can vary depending on the individual and the context.

Result of Action

The molecular and cellular effects of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide’s action include the inhibition of MAO and the resulting increase in monoamine levels . These effects can lead to changes in neuronal signaling and potentially affect various physiological functions, including mood, cognition, and behavior.

properties

IUPAC Name

N-[3-(cyclohexylcarbamoylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDKURFLDOLQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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